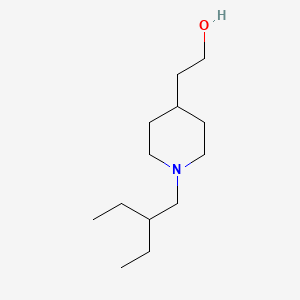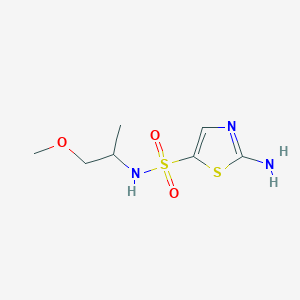
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol, commonly known as 2-EBP, is a synthetic organic compound with a variety of uses in the scientific research field. 2-EBP is primarily used as a reagent in organic synthesis and as a model for the study of enzyme-catalyzed reactions. It is also used as a catalyst in the production of pharmaceuticals and as a substrate in biochemistry studies.
Scientific Research Applications
2-EBP is used in a variety of scientific research applications. It has been used in enzyme-catalyzed reactions, such as the synthesis of peptides and proteins, and in the production of pharmaceuticals. It is also used as a model for the study of enzyme-catalyzed reactions, as well as a substrate in biochemistry studies. Additionally, 2-EBP is used in the synthesis of other organic compounds, such as esters and amides.
Mechanism of Action
Target of Action
The primary target of 2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a key molecule in cellular energy production and signal transduction .
Mode of Action
The compound interacts with its target, glutaminase 1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting cellular metabolism and signaling .
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutaminolysis pathway, which is a critical metabolic pathway in cells . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as the tricarboxylic acid (TCA) cycle and the production of ATP, the main energy currency of the cell .
Result of Action
The inhibition of glutaminase 1 by this compound can lead to a decrease in cellular energy production and disrupt cellular signaling . This disruption can potentially lead to the death of cells that are heavily reliant on glutaminolysis for survival, such as certain cancer cells .
Advantages and Limitations for Lab Experiments
2-EBP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, 2-EBP is a relatively weak reagent and is not suitable for use in reactions that require high temperatures or pressures. Additionally, it has a low solubility in aqueous solutions and is not suitable for use in reactions that require high concentrations of the reagent.
Future Directions
The use of 2-EBP in scientific research is a relatively new field, and there are a number of potential future directions for its use. One potential direction is the use of 2-EBP as a catalyst in the synthesis of pharmaceuticals. Additionally, 2-EBP could be used to study the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of compounds. Additionally, 2-EBP could be used in the synthesis of other organic compounds, such as esters and amides. Finally, 2-EBP could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies.
Biochemical Analysis
Biochemical Properties
2-(1-(2-Ethylbutyl)piperidin-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, this compound may act as a substrate or inhibitor in enzymatic reactions, altering the rate of reaction and the overall biochemical pathway .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, this compound may influence gene expression by interacting with transcriptional machinery or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of degradation products that could have different biological activities. Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as organ damage or altered physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted. The specific metabolic pathways and enzymes involved can vary depending on the organism and experimental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcriptional machinery, or to the mitochondria, where it can influence cellular metabolism. The specific localization can affect the compound’s activity and its overall biological effects .
properties
IUPAC Name |
2-[1-(2-ethylbutyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-12(4-2)11-14-8-5-13(6-9-14)7-10-15/h12-13,15H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGQOOZCIDWDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)

![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)


![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)



![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)



![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)